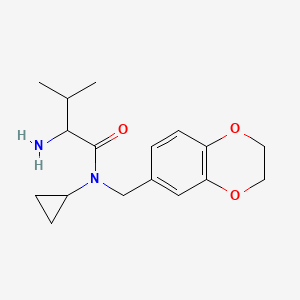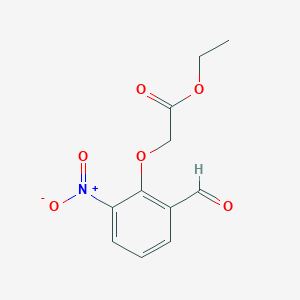![molecular formula C14H16N2O B14795945 (2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime is a chemical compound that belongs to the class of quinuclidine derivatives This compound is characterized by the presence of a quinuclidine ring, a benzylidene group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime typically involves the following steps:
Formation of Quinuclidin-3-one: The starting material, quinuclidin-3-one, can be synthesized through the cyclization of 1,5-diaminopentane with formaldehyde.
Benzylidene Formation: The quinuclidin-3-one is then reacted with benzaldehyde under basic conditions to form (Z)-2-((Z)-benzylidene)quinuclidin-3-one.
Oxime Formation: Finally, the benzylidene derivative is treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Industrial Production Methods
Industrial production methods for (Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, (Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, while the benzylidene group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidin-3-one: The parent compound without the benzylidene and oxime groups.
Benzylidenequinuclidine: A derivative with only the benzylidene group.
Quinuclidin-3-one oxime: A derivative with only the oxime group.
Uniqueness
(Z)-2-((Z)-benzylidene)quinuclidin-3-one oxime is unique due to the presence of both the benzylidene and oxime groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(NZ)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H16N2O/c17-15-14-12-6-8-16(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12,17H,6-9H2/b13-10-,15-14- |
Clé InChI |
HRIJKLAHYFFWJZ-UWBCJZLBSA-N |
SMILES isomérique |
C1CN\2CCC1/C(=N/O)/C2=C/C3=CC=CC=C3 |
SMILES canonique |
C1CN2CCC1C(=NO)C2=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
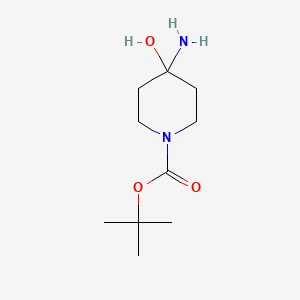
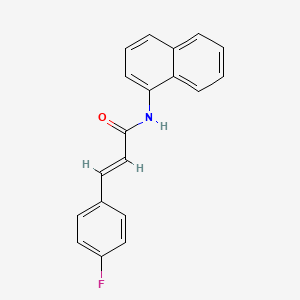
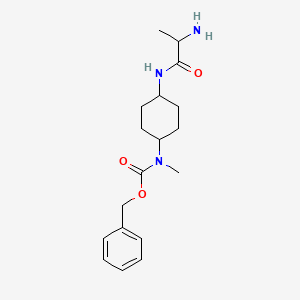
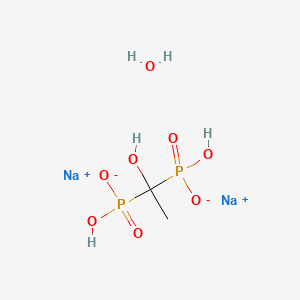
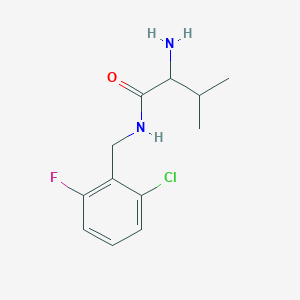
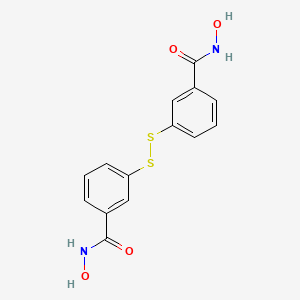
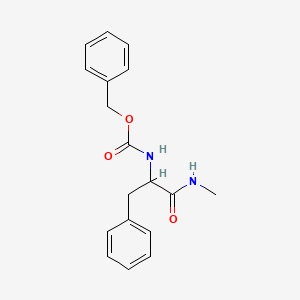
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14795927.png)
